molecular formula C15H10N2O7S B4085634 (1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate

(1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B4085634
M. Wt: 362.3 g/mol
InChI Key: DGTFSLPUYKCZEJ-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxoisoindole moiety and a nitrobenzenesulfonate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an amine to form the isoindole structure, followed by nitration and sulfonation reactions to introduce the nitro and sulfonate groups, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and facilitate interactions with biological molecules. The dioxoisoindole moiety can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate: Similar in structure but with a hydroxypropanoate group instead of a nitrobenzenesulfonate group.

    N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide: Contains a thiophene-2-carboxamide group.

    N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Features a quinazolinylacetamide group.

Uniqueness

(1,3-Dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate is unique due to the combination of its dioxoisoindole core with the nitrobenzenesulfonate group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methyl-5-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O7S/c1-9-6-7-10(17(20)21)8-13(9)25(22,23)24-16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFSLPUYKCZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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